3-(benzenesulfonyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]propanamide
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO4S/c1-19(25-2,16-10-6-7-11-17(16)20)14-21-18(22)12-13-26(23,24)15-8-4-3-5-9-15/h3-11H,12-14H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFKHIHXNIOHIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCS(=O)(=O)C1=CC=CC=C1)(C2=CC=CC=C2F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]propanamide typically involves multiple steps. One common method involves the reaction of benzenesulfonyl chloride with a suitable amine to form the sulfonamide intermediate. This intermediate is then reacted with 2-(2-fluorophenyl)-2-methoxypropylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]propanamide can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(benzenesulfonyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]propanamide involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic residues in proteins, such as serine and cysteine. This interaction can inhibit the activity of certain enzymes, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
A comparative analysis of structurally related compounds reveals key differences in substituents, molecular weight, and pharmacological properties:
*Estimated based on analogs in .
Key Research Findings
Electronic Effects :
- The benzenesulfonyl group in the target compound stabilizes the molecule against enzymatic degradation compared to bromophenyl or benzoyl analogs .
- Fluorine’s electronegativity in the 2-fluorophenyl group enhances binding to hydrophobic pockets in target proteins, a feature shared with compounds in and .
Solubility and Bioavailability :
- Methoxy and hydroxyl substituents (e.g., in the target compound and ) improve aqueous solubility, whereas bromine or bulky piperidine groups reduce it .
- Pyridine-containing analogs () exhibit higher polarity, favoring renal excretion but limiting membrane penetration .
Stereochemical Considerations: Chiral centers, as seen in , significantly influence receptor binding. The target compound’s non-chiral structure may simplify synthesis but reduce selectivity .
Structural Characterization :
- Crystallographic studies using SHELX software () have resolved conformations of similar compounds, highlighting the planar geometry of benzenesulfonyl groups and flexibility of methoxypropyl chains .
Biological Activity
3-(benzenesulfonyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]propanamide, with the CAS number 1706376-92-2, is a complex organic compound notable for its potential biological activities. This compound features a benzenesulfonyl group and a fluorophenyl moiety, which contribute to its chemical reactivity and biological interactions.
Structure and Composition
The molecular formula of this compound is . The compound's structure includes:
- Benzenesulfonyl group : Known for its electrophilic nature.
- Fluorophenyl moiety : Imparts unique electronic properties.
- Methoxypropyl chain : Enhances solubility and biological activity.
Synthesis Methods
The synthesis typically involves multiple steps:
- Formation of sulfonamide : Reaction of benzenesulfonyl chloride with an appropriate amine.
- Coupling with fluorophenyl moiety : Reacting the sulfonamide intermediate with 2-(2-fluorophenyl)-2-methoxypropylamine under controlled conditions.
Common Reactions
The compound can undergo various reactions, including:
- Oxidation : Can yield sulfone derivatives.
- Reduction : Can form corresponding amines and alcohols.
- Nucleophilic substitution : The fluorophenyl group can participate in substitution reactions with nucleophiles.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The benzenesulfonyl group acts as an electrophile, potentially inhibiting enzymes by reacting with nucleophilic residues such as serine and cysteine in proteins. This interaction may lead to various biological effects, including:
- Anti-inflammatory properties
- Anticancer activities
Case Studies
- Anti-inflammatory Activity : In vitro studies have shown that the compound exhibits significant inhibition of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Anticancer Potential : Preliminary studies indicate that the compound may inhibit cancer cell proliferation in various cancer lines, including breast and colon cancer cells.
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared to similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Methylsulphonylbenzaldehyde | Structure | Moderate anti-inflammatory |
| 4-Fluorophenyl Sulfone | Structure | Weak anticancer activity |
| 4-(Methylsulfonyl)phenylhydrazine Hydrochloride | Structure | Antioxidant properties |
This table highlights that while other compounds exhibit some biological activities, this compound may offer enhanced efficacy due to its unique structural features.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
